1-Chloro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene
Description
1-Chloro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene is a halogenated aromatic compound featuring a benzene core substituted with a chlorine atom and a sulfanylmethyl group linked to a 3,4-difluorophenyl moiety. Its molecular formula is C₁₃H₉ClF₂S, with a monoisotopic mass of 270.008155 g/mol . The compound's structure combines electron-withdrawing (Cl, F) and sulfur-containing groups, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
4-[(2-chlorophenyl)methylsulfanyl]-1,2-difluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2S/c14-11-4-2-1-3-9(11)8-17-10-5-6-12(15)13(16)7-10/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTRRJBYOVPBHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=CC(=C(C=C2)F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Chloro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1-chloro-2-fluorobenzene and 3,4-difluorobenzyl chloride.
Reaction Conditions: A nucleophilic substitution reaction is carried out where the sulfanylmethyl group is introduced to the benzene ring. This reaction is often facilitated by a base such as sodium hydride (NaH) in a suitable solvent like dimethylformamide (DMF).
Industrial Production: On an industrial scale, the reaction conditions are optimized for higher yields and purity. This may involve the use of catalysts and controlled temperature and pressure conditions to ensure efficient production.
Chemical Reactions Analysis
1-Chloro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to form thiols or other reduced forms.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the aromatic ring is coupled with boronic acids in the presence of a palladium catalyst.
Scientific Research Applications
1-Chloro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene involves its interaction with molecular targets through its functional groups. The chlorine and sulfanylmethyl groups can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Spectroscopic Data
- NMR Analysis :
- For 1-chloro-2-(2-fluoropropyl)benzene (structurally related), the ¹³C NMR shows signals at δ 15.8 (CH₃) , 116.6 (CF) , and 128.4 ppm (aromatic C-Cl) , while ¹⁹F NMR exhibits peaks near δ -120 ppm for fluorinated carbons . These shifts suggest that fluorine substituents in 3,4-difluorophenyl derivatives would similarly deshield adjacent protons and carbons.
- In 1-[1-(4-chlorophenyl)ethenyl]-2-(methylsulfanyl)benzene, IR absorption at 1614 cm⁻¹ corresponds to C=C stretching, indicating conjugation between the sulfanyl group and aromatic system .
Mass Spectrometry
Pharmaceutical Relevance
- Fluorinated aryl sulfides are pivotal in drug design due to their metabolic stability and ability to modulate pharmacokinetics. For example, SNAP-7941 derivatives with 3,4-difluorophenyl groups exhibit potent melanin-concentrating hormone receptor (MCHR1) antagonism .
- The 3,4-difluoro substitution in this compound may enhance binding affinity to hydrophobic enzyme pockets compared to 3,5-difluoro analogs .
Material Science
- Chlorinated benzyl sulfides are precursors for sulfone and sulfoxide derivatives, which are used in polymer cross-linking and liquid crystals. The fluorine atoms improve thermal stability, as seen in compounds like 2-[(4-chlorobenzyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol .
Biological Activity
1-Chloro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene is an organic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₉ClF₂S
- Molecular Weight : 270.7239 g/mol
- CAS Number : Not available
The compound features a benzene ring substituted with a chlorine atom and a sulfanylmethyl group linked to a difluorophenyl moiety. This unique arrangement contributes to its reactivity and potential biological interactions.
Synthesis Methods
The synthesis of this compound typically involves:
- Electrophilic Aromatic Substitution (EAS) : Introduction of the chlorine atom on the benzene ring.
- Nucleophilic Substitution Reactions : Incorporation of the sulfanylmethyl group using thiols or sulfides as starting materials.
These reactions are performed under controlled conditions to optimize yield and purity.
Biological Activity
Research indicates that this compound exhibits several biological activities, primarily due to its interactions with various molecular targets:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting bacterial growth through disruption of cell membrane integrity or interference with metabolic pathways.
- Enzyme Inhibition : The difluorophenyl group may enhance binding affinity to specific enzymes, making it a candidate for developing enzyme inhibitors. This property is particularly relevant in drug design aimed at targeting bacterial enzymes.
The mechanism by which this compound exerts its biological effects involves:
- Binding Interactions : The fluorine atoms enhance the compound's ability to form strong hydrogen bonds and electrostatic interactions with biological targets.
- Redox Reactions : The sulfanylmethyl group can participate in redox reactions, modulating the compound's activity and stability.
Table 1: Summary of Biological Studies
Notable Research Findings
- A study conducted by Johari et al. (2015) highlighted the compound’s potential as an antimicrobial agent against methicillin-resistant Staphylococcus aureus (MRSA), indicating its relevance in addressing antibiotic resistance issues.
- Further research into enzyme inhibition revealed that this compound could act as a lead compound for developing new therapeutic agents targeting specific metabolic pathways in pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
